Molecular Weight and Lipophilicity Comparison for Oral Bioavailability and Permeability Assessment
The target compound exhibits a molecular weight (MW) of 294.4 g/mol and XLogP3 of 1.7, placing it well within the optimal range for oral drug-likeness (MW < 500, LogP < 5) [1]. In direct contrast, the N-phenethyl analog (CID 76147312) has a significantly higher MW of 398.5 g/mol and a 2.4-log unit increase in lipophilicity (XLogP3 = 4.1) [2]. A lower MW and LogP are correlated with improved aqueous solubility and passive membrane permeability, suggesting a more favorable absorption profile for the target compound [1][2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 294.4 g/mol; XLogP3: 1.7 |
| Comparator Or Baseline | N1-phenethyl analog (CID 76147312): MW: 398.5 g/mol; XLogP3: 4.1 |
| Quantified Difference | Target MW is 104.1 g/mol lower; Target LogP is 2.4 units lower |
| Conditions | Computed by PubChem (XLogP3 3.0) and PubChem 2.1/2.2; standard in silico drug-likeness parameters |
Why This Matters
A 104 g/mol reduction in molecular weight and a 2.4-unit drop in LogP are critical discriminators for users prioritizing oral bioavailability or reduced non-specific binding in in vitro assays.
- [1] PubChem. (2025). Compound Summary for CID 76147320, N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 76147312, N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. National Library of Medicine. View Source
